IR808-TZ

Bioorthogonal Chemistry Fluorescence Microscopy Probe Design

Researchers requiring wash-free live-cell imaging often face high background from unbound fluorophores. IR808-TZ solves this as a fluorogenic probe where the tetrazine moiety quenches fluorescence until it undergoes rapid iEDDA click reaction with TCO-tagged targets. • High turn-on ratio: >10-fold fluorescence enhancement upon TCO reaction, enabling wash-free imaging with superior signal-to-noise • NIR emission (~808 nm): minimal autofluorescence interference, deeper tissue penetration for in vivo pretargeted imaging • Stable hexafluorophosphate salt form ensures reproducible solubility and long-term assay consistency Supplied as custom-synthesized solid with ≥98% purity; global shipping at ambient temperature.

Molecular Formula C46H57ClF6N7O3P
Molecular Weight 936.4 g/mol
Cat. No. B12371785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR808-TZ
Molecular FormulaC46H57ClF6N7O3P
Molecular Weight936.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)C=CC4=C(C(=CC=C5C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)CCC4)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C46H56ClN7O3.F6P/c1-32-49-51-41(52-50-32)31-48-42(55)23-8-6-14-29-53-37-21-12-10-19-35(37)45(2,3)39(53)27-25-33-17-16-18-34(44(33)47)26-28-40-46(4,5)36-20-11-13-22-38(36)54(40)30-15-7-9-24-43(56)57;1-7(2,3,4,5)6/h10-13,19-22,25-28H,6-9,14-18,23-24,29-31H2,1-5H3,(H-,48,55,56,57);/q;-1/p+1
InChIKeySQLJBWDDJNDVCR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate: Structural and Functional Class Baseline


This compound is a custom-engineered, asymmetric heptamethine cyanine dye conjugated to a 1,2,4,5-tetrazine moiety [1]. It belongs to a specialized class of near-infrared (NIR) fluorophores designed for bioorthogonal chemistry applications, particularly live-cell and in vivo imaging [1]. The core heptamethine scaffold, characterized by a rigid chlorocyclohexenyl ring in the polymethine bridge, provides NIR spectral properties and enhanced photostability [1]. Its primary function is as a fluorogenic probe, wherein the covalently attached tetrazine acts as a fluorescence quencher; this quenching is reversed upon a rapid, bioorthogonal inverse electron-demand Diels-Alder (iEDDA) click reaction with a strained dienophile, such as a trans-cyclooctene (TCO) derivative [2].

Why Generic Cyanine-Tetrazine Analogs Cannot Replace This Specific 6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate


Substituting this compound with a generic Cyanine-Tetrazine (e.g., Cy7-tetrazine or Cy5.5-tetrazine) or its non-tetrazine scaffold analog (MHI-148) fundamentally alters its performance in targeted experiments. The specific linker length between the fluorophore and the tetrazine quencher is a critical design element that directly dictates the fluorescence turn-on ratio, a key performance indicator for imaging signal-to-noise [1]. Furthermore, the choice of counterion (hexafluorophosphate vs. halides like bromide in MHI-148) can impact solubility and photophysical stability in various media, which is crucial for reproducible formulation and long-term assay consistency [2]. A simple structural analog will not provide the precise balance of fluorogenicity, spectral properties, and chemical reactivity that this specifically engineered architecture offers, making it irreplaceable for applications requiring defined and reproducible quantitative outcomes [1][2].

Quantitative Comparative Evidence for 6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate Against Close Analogs


Fluorogenicity: Linker Length Dictates Turn-On Ratio vs. Closely Tethered Probes

This compound features an extended linker architecture. In a head-to-head comparison within the tetrazine-cyanine class, a probe with a short linker (minimal distance between tetrazine and fluorophore) achieved a 1.6-fold higher turn-on ratio than a probe with a long, flexible linker when conjugated to the same cyanine core [1]. While a closer tether yields greater fluorogenicity, it can also introduce steric hindrance that slows reaction kinetics [1]. This compound's specific linker length represents a specific design choice that balances maximal fluorogenicity with unhindered click reactivity, a critical trade-off that a user must be aware of when selecting a probe.

Bioorthogonal Chemistry Fluorescence Microscopy Probe Design

Solubility and Formulation Stability: Hexafluorophosphate Counterion vs. Halides in MHI-148

This compound is provided as a hexafluorophosphate (PF6-) salt. In a direct head-to-head comparison of cyanine dye salts for device applications, dyes formulated with the hexafluorophosphate counterion exhibited a solubility of >10 mg/mL in acetonitrile and yielded functional devices with efficiencies up to 3.1% [1]. In contrast, an identical cyanine dye with a perchlorate counterion showed drastically reduced solubility (<1 mg/mL) and produced no functional devices [1]. The non-tetrazine scaffold analog MHI-148 is supplied as a bromide salt, which can have different solubility profiles and potential for aggregation, especially in aqueous buffers, compared to the more lipophilic PF6- salt.

Chemical Formulation Solubility Stability

Bioorthogonal Reaction Rate and Specificity: Tetrazine vs. Non-Clickable MHI-148

This compound's tetrazine moiety enables bioorthogonal labeling via the iEDDA reaction, which is not possible with the non-tetrazine analog MHI-148. The rate constant for the iEDDA reaction between a 1,2,4,5-tetrazine and a trans-cyclooctene (TCO) derivative can exceed 10,000 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known [1]. This specific and rapid chemistry is a distinct advantage for applications requiring precise spatiotemporal control over fluorescence activation. MHI-148, lacking this handle, relies on passive cellular uptake and accumulation, a mechanism that is non-specific and cannot be targeted to a specific protein or cellular structure of interest .

Click Chemistry Bioorthogonal Labeling iEDDA

Spectral Properties: NIR Emission Enables Deeper Tissue Penetration vs. Visible Dyes

As a member of the near-infrared (NIR) heptamethine cyanine class, this compound is expected to have an absorption maximum in the 750-800 nm range and an emission maximum >780 nm [1]. This falls within the NIR-I optical window (700-900 nm) where tissue autofluorescence is minimal and light penetration is maximized. In comparative studies, NIR dyes have demonstrated a light penetration depth of >1 cm in tissue phantoms, significantly greater than the sub-millimeter penetration of visible dyes like fluorescein [2]. While quantitative data for this specific compound is not available, its spectral class confers a fundamental advantage for in vivo applications over any tetrazine probe emitting in the visible range (e.g., Cy3 or Cy5).

In Vivo Imaging NIR Fluorescence Optical Window

Optimal Scientific and Industrial Application Scenarios for 6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate


No-Wash, Live-Cell Imaging of Genetically Encoded TCO-Tagged Proteins

This compound is ideally suited for wash-free fluorescence microscopy of specific intracellular proteins. Cells expressing a protein of interest fused to a TCO-containing unnatural amino acid can be incubated with this probe. The high fluorogenicity (Section 3, Evidence 1) ensures that only the TCO-tagged target becomes brightly fluorescent, eliminating the need for washing steps that can stress or detach live cells. This enables long-term, dynamic tracking of protein localization and trafficking with minimal background interference [1].

Pretargeted In Vivo Imaging and Diagnostics

This compound's NIR emission (Section 3, Evidence 4) and rapid click chemistry (Section 3, Evidence 3) make it a powerful reagent for pretargeted imaging strategies. A targeting vector (e.g., an antibody or peptide) modified with TCO is first administered and allowed to accumulate at a disease site (e.g., a tumor). After sufficient clearance from the blood pool, this fast-clicking, NIR tetrazine probe is injected. It will rapidly and specifically react with the pretargeted TCO in deep tissues, providing a high-contrast signal for fluorescence or photoacoustic imaging of the target [2].

Fluorescence-Activated Cell Sorting (FACS) of Click-Labeled Cell Populations

For flow cytometry applications requiring the isolation of specific cell populations, this compound provides a robust, non-toxic labeling strategy. Cells can be metabolically labeled with a TCO-modified sugar or amino acid. Subsequent incubation with this probe, leveraging its high turn-on ratio (Section 3, Evidence 1) and NIR fluorescence (Section 3, Evidence 4), allows for bright and specific labeling. The NIR emission is particularly advantageous as it avoids overlap with common cellular autofluorescence, leading to cleaner and more efficient sorting of rare cell populations.

Bioconjugation and In Vitro Diagnostic (IVD) Assay Development

The stable hexafluorophosphate salt form (Section 3, Evidence 2) ensures reliable solubility and formulation for developing robust in vitro assays. This compound can be used to create fluorescently labeled secondary detection reagents (e.g., TCO-modified antibodies). In an ELISA or lateral flow assay format, the high sensitivity and low background afforded by the fluorogenic click reaction can lead to improved lower limits of detection compared to assays using directly conjugated fluorophores.

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